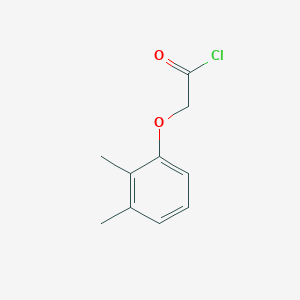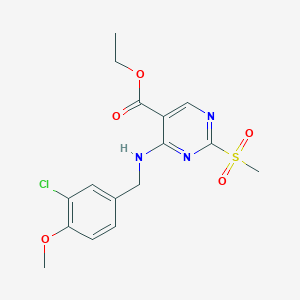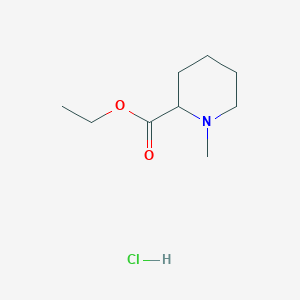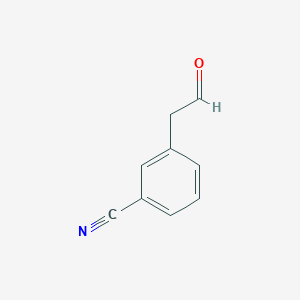
(2,3-Dimethylphenoxy)acetyl chloride
Overview
Description
(2,3-Dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C<sub>10</sub>H<sub>11</sub>ClO<sub>2</sub> . It is also known by its CAS number: 40926-74-7 . The compound belongs to the class of acyl chlorides and contains a phenoxy group substituted with two methyl groups at positions 2 and 3. The acetyl chloride functional group is attached to the phenoxy moiety.
Synthesis Analysis
The synthesis of (2,3-Dimethylphenoxy)acetyl chloride involves the reaction between (2,3-Dimethylphenoxy)acetic acid and thionyl chloride (SOCl<sub>2</sub>) . The acid reacts with thionyl chloride to form the acyl chloride, resulting in the desired product.
Molecular Structure Analysis
The molecular structure of (2,3-Dimethylphenoxy)acetyl chloride consists of a phenoxy ring with two methyl groups (at positions 2 and 3) and an acetyl chloride functional group. The compound’s 2D structure can be visualized as follows:
!Molecular Structure
Chemical Reactions Analysis
(2,3-Dimethylphenoxy)acetyl chloride can participate in various chemical reactions, including acylation reactions. For instance, it can react with amines or alcohols to form amides or esters, respectively.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 198.64 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents like dichloromethane and chloroform
- Appearance : Likely a colorless to pale yellow liquid
Scientific Research Applications
“(2,3-Dimethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It’s used in various scientific research applications .
One specific field where this compound might be used is medicinal chemistry . For instance, it could be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are potential therapeutic candidates . The methods of application or experimental procedures would involve various chemical techniques and computational chemistry applications . The outcomes of such research could lead to the design and development of new pharmaceutical compounds .
-
Chemical Synthesis
- This compound is often used in the field of chemical synthesis . It can be used to create a variety of other compounds, which can then be used in further reactions .
- The methods of application would involve standard laboratory techniques for chemical reactions, such as mixing the compound with other reactants in a suitable solvent, and then purifying the resulting product .
- The outcomes of these reactions would be new compounds, which could have a variety of uses depending on their properties .
-
Proteomics Research
- “(2,3-Dimethylphenoxy)acetyl chloride” could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- The methods of application in this field would likely involve using the compound to modify proteins in some way, perhaps by attaching it to certain amino acids .
- The outcomes of such research could lead to new insights into protein function and could potentially have applications in the development of new drugs or therapies .
-
Synthesis of m-Aryloxy Phenols
- This compound could potentially be used in the synthesis of m-aryloxy phenols . These are a type of organic compound that has a variety of uses in chemistry .
- The methods of application would likely involve a series of chemical reactions, possibly involving catalysts such as hydrogen bromide and boron tribromide .
- The outcomes of these reactions would be new m-aryloxy phenol compounds, which could have a variety of uses depending on their properties .
-
Material Science
- This compound could potentially be used in the field of material science . It could be used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
- The methods of application would involve standard laboratory techniques for chemical reactions, such as mixing the compound with other reactants in a suitable solvent, and then purifying the resulting product .
- The outcomes of these reactions would be new compounds, which could have a variety of uses depending on their properties .
-
Pharmacological Research
- “(2,3-Dimethylphenoxy)acetyl chloride” could potentially be used in pharmacological research . It could be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- The methods of application in this field would likely involve using the compound to modify proteins in some way, perhaps by attaching it to certain amino acids .
- The outcomes of such research could lead to new insights into protein function and could potentially have applications in the development of new drugs or therapies .
-
Synthesis of Bioactive Natural Products
- This compound could potentially be used in the synthesis of bioactive natural products . These are a type of organic compound that has a variety of uses in chemistry .
- The methods of application would likely involve a series of chemical reactions, possibly involving catalysts such as hydrogen bromide and boron tribromide .
- The outcomes of these reactions would be new bioactive natural products, which could have a variety of uses depending on their properties .
Safety And Hazards
- Corrosive : (2,3-Dimethylphenoxy)acetyl chloride is corrosive and can cause skin and eye irritation.
- Toxicity : It should be handled with care due to its reactivity and potential hazards.
Future Directions
Research on the applications of this compound could explore its use as a reagent in organic synthesis, drug development, or material science. Further investigations into its reactivity and potential biological activities are warranted.
Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed information, consult relevant scientific literature12.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYBMBJPVUBCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283216 | |
| Record name | 2-(2,3-Dimethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylphenoxy)acetyl chloride | |
CAS RN |
40926-74-7 | |
| Record name | 2-(2,3-Dimethylphenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40926-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)





